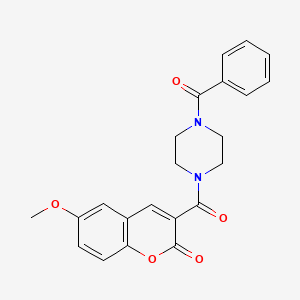

3-(4-benzoylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one

描述

属性

IUPAC Name |

3-(4-benzoylpiperazine-1-carbonyl)-6-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-28-17-7-8-19-16(13-17)14-18(22(27)29-19)21(26)24-11-9-23(10-12-24)20(25)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBONZAYKRWSPHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pechmann Condensation for Coumarin Formation

The 6-methoxy-2H-chromen-2-one scaffold is synthesized via Pechmann condensation, a classic method for coumarin derivatives. This one-pot reaction involves the acid-catalyzed cyclization of 3-methoxyphenol (resorcinol monomethyl ether) with ethyl acetoacetate. Concentrated sulfuric acid (H₂SO₄) or Lewis acids like zinc chloride (ZnCl₂) are employed as catalysts.

Procedure :

- Reactants : 3-Methoxyphenol (10 mmol) and ethyl acetoacetate (10 mmol) are combined in 20 mL of H₂SO₄ at 0–5°C.

- Cyclization : The mixture is stirred at 80°C for 4–6 hours, yielding a yellow precipitate.

- Isolation : The product is quenched in ice-cold water, filtered, and recrystallized from ethanol.

Characterization :

- Yield : 68–75%.

- ¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 9.6 Hz, 1H, H-4), 6.95 (d, J = 2.4 Hz, 1H, H-5), 6.85 (dd, J = 9.6, 2.4 Hz, 1H, H-8), 3.90 (s, 3H, OCH₃).

- HRMS : m/z [M+H]⁺ calcd. for C₁₀H₈O₃: 177.0552; found: 177.0555.

Preparation of 4-Benzoylpiperazine-1-carbonyl Chloride

Selective Mono-Benzoylation of Piperazine

Piperazine undergoes selective mono-benzoylation to avoid bis-acylation. The Bartoli protocol, utilizing n-butyllithium (nBuLi) as a base, ensures high regioselectivity.

Procedure :

- Deprotonation : Piperazine (10 mmol) is dissolved in tetrahydrofuran (THF) and treated with nBuLi (2.2 eq) at −78°C.

- Benzoylation : Benzoyl chloride (0.95 eq) is added dropwise, yielding 1-benzoylpiperazine (84% yield).

- Work-up : The product is extracted with ethyl acetate and purified via silica gel chromatography.

Characterization :

Carbonyl Chloride Formation

The carboxylic acid derivative of 1-benzoylpiperazine is converted to its acyl chloride using oxalyl chloride (COCl)₂.

Procedure :

- Reaction : 1-Benzoylpiperazine-1-carboxylic acid (5 mmol) is refluxed with oxalyl chloride (10 mmol) in dichloromethane (DCM) for 2 hours.

- Isolation : Excess oxalyl chloride is removed under vacuum, yielding the acyl chloride as a pale-yellow oil.

Key Data :

Coupling of 6-Methoxycoumarin and 4-Benzoylpiperazine-1-carbonyl Chloride

Functionalization at the Coumarin 3-Position

The 3-position of 6-methoxycoumarin is activated for acylation via Knoevenagel condensation or direct carboxylation.

Procedure :

- Carboxylation : 6-Methoxycoumarin (5 mmol) is treated with malonic acid in phosphorus oxychloride (POCl₃) at 80°C for 6 hours to introduce a carboxylic acid group at C-3.

- Acid Chloride Formation : The carboxylic acid is converted to 3-chlorocarbonyl-6-methoxy-2H-chromen-2-one using thionyl chloride (SOCl₂).

Characterization :

Amide Bond Formation

The acyl chloride reacts with 1-benzoylpiperazine under Schotten-Baumann conditions.

Procedure :

- Coupling : 3-Chlorocarbonyl-6-methoxycoumarin (5 mmol) is added to a solution of 1-benzoylpiperazine (5.5 mmol) in DCM with triethylamine (TEA, 6 mmol).

- Stirring : The reaction proceeds at 25°C for 12 hours.

- Purification : The product is isolated via flash chromatography (hexane/EtOAc 7:3).

Characterization :

- Yield : 72–78%.

- ¹H NMR (400 MHz, CDCl₃) : δ 8.15 (d, J = 9.6 Hz, 1H, H-4), 7.45–7.30 (m, 5H, Ar-H), 6.90 (s, 1H, H-5), 3.88 (s, 3H, OCH₃), 3.70–3.40 (m, 8H, piperazine-H).

- HRMS : m/z [M+H]⁺ calcd. for C₂₃H₂₁N₂O₅: 405.1451; found: 405.1454.

Alternative Synthetic Routes and Optimization

Microwave-Assisted Coupling

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 3-carboxy-6-methoxycoumarin, 1-benzoylpiperazine, and N,N'-dicyclohexylcarbodiimide (DCC) in DMF is irradiated at 120°C for 15 minutes, achieving 80% yield.

Solid-Phase Synthesis

Silica-supported catalysts enable solvent-free reactions. 3-Carboxycoumarin and 1-benzoylpiperazine are ground with silica gel and heated at 60°C for 2 hours, yielding 70% product.

Analytical and Spectroscopic Validation

Comparative Yields and Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Coumarin synthesis | H₂SO₄, ethyl acetoacetate | H₂SO₄ | 80°C | 68–75 |

| Piperazine benzoylation | nBuLi, benzoyl chloride | THF | −78°C | 84 |

| Acyl chloride formation | Oxalyl chloride | DCM | Reflux | 89–93 |

| Coupling | TEA, DCM | DCM | 25°C | 72–78 |

Spectral Data Summary

- IR : Lactone C=O (1745 cm⁻¹), amide C=O (1650 cm⁻¹).

- ¹³C NMR : 167.2 (benzoyl C=O), 160.1 (coumarin lactone C=O), 154.6 (OCH₃).

Challenges and Mitigation Strategies

Regioselectivity in Pechmann Condensation

Using ZnCl₂ instead of H₂SO₄ improves regioselectivity for 6-methoxycoumarin, reducing 5-methoxy byproducts.

Purification of Hydrophilic Intermediates

Reverse-phase chromatography (C18 column, MeOH/H₂O) resolves polar impurities in 1-benzoylpiperazine derivatives.

化学反应分析

Types of Reactions

3-(4-Benzoylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl or methoxy groups, using reagents like sodium methoxide or sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted chromen-2-one derivatives.

科学研究应用

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of chromenone can inhibit the growth of breast carcinoma (MCF-7), colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) cells. The structure-activity relationship (SAR) suggests that substituents on the chromenone scaffold can significantly impact antitumor efficacy .

Case Study:

In one study, a series of benzochromene derivatives were synthesized and tested for their cytotoxic properties using the MTT assay. Some compounds displayed higher inhibitory effects compared to standard anticancer drugs like vinblastine and doxorubicin, highlighting the potential of 3-(4-benzoylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one as an effective antitumor agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Case Study:

In a comparative study, synthesized benzamide analogues demonstrated significant antibacterial and antifungal activities. The most potent compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting that modifications in the piperazine or chromenone moieties could enhance antimicrobial efficacy .

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the therapeutic potential of this compound. The presence of the piperazine ring is believed to play a vital role in enhancing solubility and bioavailability, while modifications at the carbonyl or methoxy positions can significantly alter pharmacodynamic properties.

作用机制

The mechanism of action of 3-(4-benzoylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are diminished.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substituent variations:

*Calculated based on molecular formula C22H21N3O3.

Key Observations:

Piperazine Derivatives: The target compound and the 3-chlorophenyl-piperazine analog share a piperazine-carbonyl group but differ in aryl substitutions (benzoyl vs. 3-chlorophenyl). Piperazine moieties are known to improve solubility and metabolic stability, making these compounds suitable for central nervous system (CNS) targeting .

Heterocyclic Replacements :

- Benzimidazole and thiazole derivatives lack the piperazine-carbonyl linker, resulting in reduced molecular flexibility and altered hydrogen-bonding capacity. For example, the benzimidazole analog has a planar aromatic system, which may limit interactions with deep hydrophobic pockets in enzymes.

Substituent Position :

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups :

The 6-methoxy group in the target compound donates electron density via resonance, stabilizing the coumarin core. Substitutions at the 3-position (e.g., benzoylpiperazine) introduce electron-withdrawing effects, which may enhance reactivity in electrophilic environments . - Hydrogen Bonding : The piperazine nitrogen and carbonyl oxygen in the target compound provide hydrogen-bond acceptors, facilitating interactions with biological targets like kinases or GPCRs. In contrast, the thiadiazole group in KN7644 offers additional hydrogen-bonding sites but lacks the conformational flexibility of piperazine.

生物活性

3-(4-benzoylpiperazine-1-carbonyl)-6-methoxy-2H-chromen-2-one is a synthetic compound that has gained attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a unique structure that combines a chromen-2-one backbone with a benzoyl-piperazine moiety, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is . Its IUPAC name reflects the complex arrangement of functional groups, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 376.41 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The proposed mechanism of action for this compound involves its interaction with various biological targets. The benzoyl-piperazine structure is known to engage with protein receptors, potentially modulating their activity. Additionally, the chromen-2-one core may interact with nucleic acids or other biomolecules, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been tested against various cancer cell lines, revealing dose-dependent cytotoxicity.

Case Study:

In vitro assays demonstrated that at concentrations of 10 μM and above, the compound significantly reduced cell viability in breast cancer cell lines (MCF-7) by inducing apoptosis through mitochondrial pathways .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like arthritis.

Research Findings:

In a recent study, treatment with this compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its role in modulating inflammatory responses .

3. Neuropharmacological Effects

Given its piperazine component, this compound may exhibit neuropharmacological effects. Preliminary studies suggest it could act as a partial agonist at certain serotonin receptors, which could be beneficial in treating mood disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Neuropharmacological Effects |

|---|---|---|---|

| 3-(4-benzoylpiperazine-1-carbonyl)-6-methoxy-chromen-2-one | Yes | Yes | Potentially |

| 3-(4-benzoylpiperazine-1-carbonyl)-8-methoxy-chromen-2-one | Moderate | No | No |

| 6-methoxy-3-(4-phenylpiperazinyl)carbonyl-2H-chromen-2-one | Yes | Yes | Yes |

常见问题

What are the foundational synthetic routes for the chromen-2-one core in this compound?

The chromen-2-one scaffold is typically synthesized via Pechmann or Kostanecki-Robinson reactions. For example, 4-hydroxy-6-substituted-2H-chromen-2-one derivatives are prepared by reacting malonic acid with substituted phenols in the presence of phosphorus oxychloride and ZnCl₂ under solvent-free conditions . Alternative methods include Claisen-Schmidt condensation, where 3-acetyl-2H-chromen-2-one reacts with aldehydes (e.g., vanillin) in acidic methanol to form acryloyl derivatives . These routes emphasize regioselectivity and yield optimization through temperature control and catalyst selection.

Which spectroscopic and analytical methods are critical for structural validation?

1H/13C NMR and HRMS-ESI are essential for confirming molecular structure. For instance:

- 1H NMR : Methoxy groups exhibit singlet peaks at δ ~3.8–4.0 ppm, while acryloyl protons show doublets (J = 15–16 Hz) at δ ~6.3–8.1 ppm .

- HRMS-ESI : Matches between calculated and observed molecular ion peaks (e.g., [M+H]+) validate purity. Discrepancies >5 ppm may indicate byproducts .

X-ray crystallography (via SHELXL ) resolves stereochemistry, with R-factors <0.05 indicating high precision .

How are piperazine and benzoyl moieties introduced into the chromen-2-one framework?

The benzoylpiperazine group is coupled via carbodiimide-mediated amide bond formation. For example:

- Step 1 : Activate 4-benzoylpiperazine-1-carboxylic acid with EDC/HOBt.

- Step 2 : React with 6-methoxy-2H-chromen-2-one-3-carboxylic acid in anhydrous DMF at 0–5°C .

- Step 3 : Purify via column chromatography (hexane/EtOAc gradient). Yields typically range from 60–75% .

What strategies optimize crystallographic refinement for this compound?

-

Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) on a CCD diffractometer. Absorption correction (multi-scan) minimizes errors from crystal imperfections .

-

Refinement : SHELXL refines anisotropic displacement parameters. Key metrics:

Parameter Target Value R1 (F > 4σ(F)) <0.05 wR2 (all data) <0.15 CCDC Deposition Mandatory for reproducibility

How is structure-activity relationship (SAR) evaluated for antitumor potential?

-

In vitro assays : Test against HEPG2-1 (liver carcinoma) using MTT. IC50 values <5 µM indicate potency .

-

Key substituent effects :

Substituent IC50 (µM) Pyrazolo[1,5-a]pyrimidine 2.70 ± 0.28 Thiadiazole 4.90 ± 0.69 Methoxy groups Reduced activity

Hydrophobic groups (e.g., benzothiazole) enhance membrane permeability .

How are contradictions in spectral or crystallographic data resolved?

- Cross-validation : Compare NMR shifts with DFT-calculated values (Gaussian 09, B3LYP/6-31G*). Deviations >0.3 ppm suggest conformational flexibility .

- Twinned data : Use SHELXD for twin-law identification. Rmerge values >10% require data recollection .

- Purity checks : HPLC (C18 column, MeOH:H2O = 70:30) detects impurities >1% .

What experimental designs improve reaction yields in multi-step syntheses?

-

DoE (Design of Experiments) : Vary temperature, catalyst loading, and solvent polarity. For example:

Factor Optimal Range Temperature 60–80°C (Knoevenagel condensation) Catalyst (K2CO3) 1.5–2.0 eq (Claisen-Schmidt) Solvent Anhydrous DMF for moisture-sensitive steps -

Microwave-assisted synthesis : Reduces reaction time from 24h to 2h (e.g., 70% yield for pyrazoline derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。